Benzofurazan: A Core Heterocycle for Scientific Advancement
Benzofurazan: A Core Heterocycle for Scientific Advancement
An In-depth Technical Guide on the Fundamental Chemical Properties of 2,1,3-Benzoxadiazole
For Immediate Release
This technical guide provides a comprehensive overview of the core chemical properties of benzofurazan, also known as 2,1,3-benzoxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, experimental protocols, and key reactivity pathways to serve as a foundational resource for the scientific community.
Core Chemical and Physical Properties
Benzofurazan is a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a furazan (B8792606) ring. Its unique electronic structure imparts it with a range of interesting chemical and physical properties, making it a valuable scaffold in medicinal chemistry and materials science.
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O | [1] |
| Molecular Weight | 120.11 g/mol | [2] |
| CAS Number | 273-09-6 | [2] |
| Appearance | Pale yellow to yellow to brown crystals, powder, or fused solid | [1] |
| Melting Point | 69 °C | [1] |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Solubility | Good solubility in organic solvents. Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid. | [3] |
Spectroscopic Properties
The structural elucidation and characterization of benzofurazan and its derivatives are heavily reliant on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 7.85 (dd, J = 6.0, 4.0 Hz, 2H)
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δ 7.41 (dd, J = 6.0, 4.0 Hz, 2H)[1]
¹³C NMR (100 MHz, CDCl₃):
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δ 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6[1]
Infrared (IR) Spectroscopy
The IR spectrum of benzofurazan exhibits characteristic absorption bands corresponding to its specific functional groups and aromatic structure.
| Wavenumber (cm⁻¹) | Assignment |
| 3100, 3080 | Aromatic C-H stretch |
| 1614, 1583, 1535 | C=C aromatic ring stretching |
| 1483, 1440, 1422 | Aromatic ring vibrations |
| 1351, 1282, 1263 | C-N and N-O stretching |
| 891, 834, 742, 732 | C-H out-of-plane bending |
(Data interpreted from[1])
Mass Spectrometry (MS)
Electron ionization mass spectrometry of benzofurazan results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 120.
Proposed Fragmentation Pathway:
Experimental Protocols
Synthesis of 2,1,3-Benzoxadiazole (Benzofurazan)
This protocol describes the synthesis of benzofurazan from 2-nitroaniline (B44862) via a two-step process.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
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In a suitable flask, combine 2-nitroaniline, a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), diethyl ether, and a 50% aqueous solution of potassium hydroxide.
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To this stirred mixture, add a sodium hypochlorite (B82951) solution dropwise at room temperature.
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Continue stirring for several hours.
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Separate the organic layer and extract the aqueous layer with dichloromethane (B109758).
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Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude 2,1,3-benzoxadiazole-1-oxide as a yellow solid.[1]
Step 2: Synthesis of 2,1,3-Benzoxadiazole
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In a flask, dissolve 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine (B44618) in toluene.
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Reflux the mixture for 3 hours.
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Cool the reaction mixture and filter to remove any solids.
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Evaporate the solvent from the filtrate to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel using dichloromethane as the eluent to afford pure 2,1,3-benzoxadiazole as a yellow solid.[1]
General Protocol for Spectroscopic Analysis
Sample Preparation for NMR: Dissolve the benzofurazan sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.
Sample Preparation for IR (KBr pellet): Grind a small amount of the benzofurazan sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
Sample Preparation for Mass Spectrometry (Electron Ionization): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent.
Chemical Reactivity
The benzofurazan ring system exhibits a distinct reactivity pattern, primarily characterized by its susceptibility to nucleophilic attack and its participation in cycloaddition reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the furazan ring makes the benzene portion of the benzofurazan molecule electron-deficient and thus activated towards nucleophilic aromatic substitution. This reactivity is further enhanced by the presence of good leaving groups on the benzene ring.
Cycloaddition Reactions
Benzofurazan and its derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. These reactions provide a powerful tool for the synthesis of complex polycyclic heterocyclic systems.
Applications in Drug Development and Research
The unique properties of the benzofurazan scaffold have led to its widespread use in various scientific disciplines.
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Fluorescent Probes: The inherent fluorescence of many benzofurazan derivatives makes them excellent candidates for the development of fluorescent probes for detecting and imaging biological molecules and processes.[1]
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Medicinal Chemistry: The benzofurazan moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Materials Science: Benzofurazan-containing polymers and small molecules are being explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This guide serves as a starting point for researchers and scientists working with benzofurazan and its derivatives. The provided data and protocols are intended to facilitate further exploration and innovation in this exciting area of chemistry.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
